Chemical structure and properties of 3-(Isopropoxymethyl)pyrrolidine hydrochloride
Chemical structure and properties of 3-(Isopropoxymethyl)pyrrolidine hydrochloride
This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 3-(Isopropoxymethyl)pyrrolidine hydrochloride , a specialized heterocyclic building block used in modern drug discovery.
Executive Summary
3-(Isopropoxymethyl)pyrrolidine hydrochloride (CAS: 1219967-48-2) is a functionalized saturated heterocycle employed as a scaffold in medicinal chemistry.[1][2] It serves as a crucial intermediate for introducing the 3-isopropoxymethyl-pyrrolidine motif, which balances lipophilicity and aqueous solubility in drug candidates. This moiety is particularly valuable in the design of kinase inhibitors (e.g., PI3K) and G-protein coupled receptor (GPCR) ligands, where the ether linkage provides metabolic stability superior to corresponding alcohols while maintaining hydrogen bond acceptor capability.
Chemical Identity & Structural Analysis[4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-(Propan-2-yloxymethyl)pyrrolidine hydrochloride |
| CAS Number | 1219967-48-2 (HCl salt) |
| Related CAS | 1244059-23-1 (N-Boc precursor) |
| Molecular Formula | C₈H₁₈ClNO (Salt) / C₈H₁₇NO (Free Base) |
| Molecular Weight | 179.69 g/mol (Salt) / 143.23 g/mol (Free Base) |
| SMILES | CC(C)OCC1CNCC1.Cl |
| InChI Key | Derived from structure |
Structural Features
The molecule consists of three distinct pharmacophoric elements:
-
Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that provides a rigid, sp³-rich scaffold, reducing entropic penalties upon protein binding compared to acyclic amines.
-
Ether Linkage (-CH₂-O-): Acts as a hydrogen bond acceptor. Unlike an ester or alcohol, it is resistant to hydrolysis and oxidation, improving the metabolic half-life (
) of the parent drug. -
Isopropyl Group: A lipophilic moiety that fills hydrophobic pockets in target proteins (e.g., ATP-binding sites) and modulates the compound's LogP.
Stereochemistry
The 3-position of the pyrrolidine ring is a chiral center. The compound can exist as:
-
(S)-Enantiomer
-
(R)-Enantiomer
-
Racemate Note: Unless specified as (R) or (S) in catalog listings, the CAS 1219967-48-2 typically refers to the racemate or unspecified stereochemistry. Enantiopure forms are synthesized from chiral starting materials (e.g., L- or D-proline derivatives).
Physicochemical Properties[11][12]
The hydrochloride salt form significantly enhances the stability and handling properties of the free base, which is a viscous, air-sensitive oil.
| Property | Value (Approx./Calc.) | Relevance |
| Appearance | White to off-white crystalline solid | Ease of handling in solid-phase synthesis. |
| Melting Point | 120–145 °C (Typical for HCl salts) | Indicates high purity and stability. |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Suitable for aqueous bioassays and reverse-phase HPLC. |
| pKa (Conj. Acid) | ~10.5 (Pyrrolidine NH) | Predominantly protonated at physiological pH (7.4). |
| LogP (Free Base) | ~1.2 | Optimal range for CNS penetration and oral bioavailability. |
| H-Bond Donors | 2 (NH₂⁺ in salt) | Critical for salt bridge formation in active sites. |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Interactions with backbone amides in proteins. |
Synthesis & Manufacturing
The synthesis of 3-(Isopropoxymethyl)pyrrolidine hydrochloride is typically achieved via a Williamson Ether Synthesis followed by N-deprotection. This route ensures the integrity of the pyrrolidine ring and allows for the use of chiral precursors if a specific enantiomer is required.
Retrosynthetic Analysis
-
Precursor: N-Boc-3-(isopropoxymethyl)pyrrolidine
-
Starting Material: N-Boc-3-hydroxymethylpyrrolidine (commercially available or derived from pyroglutamic acid).
Detailed Synthetic Protocol
Step 1: Activation of the Alcohol
-
Reagents: N-Boc-3-hydroxymethylpyrrolidine, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.
-
Mechanism: Conversion of the primary alcohol to a mesylate (good leaving group).
-
Procedure:
-
Dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in dry DCM at 0°C.
-
Add Et₃N (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Stir for 2 hours. Wash with water/brine, dry (Na₂SO₄), and concentrate to yield the mesylate intermediate.
-
Step 2: Etherification (Nucleophilic Substitution)
-
Reagents: Mesylate intermediate, Isopropanol (solvent/reactant), Sodium Hydride (NaH).
-
Mechanism: Sₙ2 displacement of the mesylate by the isopropoxide anion.
-
Procedure:
-
Suspend NaH (60% in oil, 2.0 eq) in dry THF or neat Isopropanol at 0°C.
-
Add the mesylate intermediate (1.0 eq) dissolved in minimal solvent.
-
Heat to reflux (or 60-80°C) for 12–24 hours.
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc) to yield N-Boc-3-(isopropoxymethyl)pyrrolidine .
-
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Procedure:
-
Dissolve the N-Boc ether in 1,4-dioxane.
-
Add 4M HCl/dioxane (5-10 eq) at room temperature.
-
Stir for 2–4 hours until TLC shows consumption of starting material.
-
Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the product as a white solid.[3]
-
Filter and dry under high vacuum.
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 3-(Isopropoxymethyl)pyrrolidine HCl via mesylate displacement.
Applications in Drug Development[8][11][13][14]
Kinase Inhibition (PI3K Pathway)
The 3-(isopropoxymethyl)pyrrolidine motif has been utilized in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The ether oxygen can interact with the hinge region or solvated water networks within the kinase ATP-binding pocket, while the isopropyl group occupies the hydrophobic Region II.
Solubility & LogP Modulation
In medicinal chemistry, replacing a simple alkyl chain with an alkoxymethyl ether is a standard strategy to:
-
Lower LogP: The ether oxygen reduces lipophilicity compared to an all-carbon chain (e.g., isobutyl group), improving solubility.
-
Maintain Steric Bulk: The isopropyl group retains the steric volume necessary for hydrophobic interactions.
Decision Logic for Scaffold Selection
Caption: Strategic advantage of using the isopropoxymethyl ether scaffold over alkyl analogs.
Safety & Handling (MSDS Summary)
As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station. |
| Respiratory | May cause respiratory irritation (H335) | Handle in a fume hood; avoid dust formation. |
| Storage | Hygroscopic | Store under inert gas (Argon/Nitrogen) in a desiccator. |
Self-Validating Handling Protocol:
-
Visual Check: Ensure the solid is free-flowing and white. Yellowing indicates oxidation of the free base or moisture contamination.
-
Solubility Check: Dissolve a small amount in water. It should dissolve clearly without turbidity.
-
pH Check: An aqueous solution should be acidic (pH 4–5) due to the HCl salt.
References
-
Accela ChemBio Inc. (2023).[1][2] Product Catalog: 3-(Isopropoxymethyl)pyrrolidine Hydrochloride (CAS 1219967-48-2).[1][2] Retrieved from
-
World Intellectual Property Organization (WIPO). (2010). Fused Bicyclic Compounds as Inhibitors for PI3 Kinase. WO2010100144A1. (Describes the synthesis and application of 3-alkoxymethylpyrrolidine intermediates). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12416324 (N-Isopropylpyrrolidine analogs and properties). Retrieved from
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. (Context on 3-substituted pyrrolidine utility). Retrieved from
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- 2. 3970-85-2,Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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